molecular formula C21H17FN2O3 B2703156 2-fluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide CAS No. 955665-84-6

2-fluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

Cat. No. B2703156
CAS RN: 955665-84-6
M. Wt: 364.376
InChI Key: PDLGSNVWAUJBDQ-UHFFFAOYSA-N
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Description

2-fluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a chemical compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications.

Scientific Research Applications

Imaging Agent Applications

  • Sigma-2 Receptor Imaging : A series of fluorine-containing benzamide analogs, closely related to the chemical structure , has been synthesized and evaluated as candidate ligands for positron emission tomography (PET) imaging of the sigma-2 receptor status in solid tumors. These compounds demonstrated high tumor uptake and acceptable tumor/normal tissue ratios in biodistribution studies, suggesting their utility in imaging the sigma2 receptor status of solid tumors (Tu et al., 2007).

  • Breast Cancer Imaging : Carbon-11 labeled sigma2 receptor ligands have been developed for imaging the proliferative status of breast tumors with PET. One radiotracer in particular showed high tumor uptake and suitable tumor/background ratio, indicating its potential as a radiotracer for imaging breast cancer (Tu et al., 2005).

Synthetic Applications

  • Synthesis of Fluorinated Heterocycles : Research into the synthesis of fluorinated heterocycles via rhodium(III)-catalyzed C-H activation of arenes/alkenes and coupling with 2,2-difluorovinyl tosylate has been reported. This method allows for the diverse synthesis of fluorinated heterocycles, highlighting the versatility and potential of fluorinated compounds in pharmaceutical and agrochemical industries (Wu et al., 2017).

  • Cobalt-Catalyzed C-H Activation/Annulation : The cobalt-catalyzed C-H activation/annulation reaction of benzamides with fluoroalkylated alkynes has been studied, producing 3- and 4-fluoroalkylated isoquinolinones. This reaction highlights the potential of incorporating fluorine into complex molecules for enhanced pharmacological properties (Kumon et al., 2021).

Receptor Studies

  • Peripheral Benzodiazepine Receptors : Novel quinoline-2-carboxamide derivatives labeled with carbon-11 were synthesized as potential radioligands for assessing peripheral benzodiazepine type receptors in vivo with PET. These studies underline the importance of fluorinated compounds in developing tools for neuroimaging and studying receptor systems in the brain (Matarrese et al., 2001).

properties

IUPAC Name

2-fluoro-N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O3/c22-18-5-2-1-4-17(18)20(25)23-16-8-7-14-9-10-24(13-15(14)12-16)21(26)19-6-3-11-27-19/h1-8,11-12H,9-10,13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDLGSNVWAUJBDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3F)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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